Trichloroacetate

Übersicht

Beschreibung

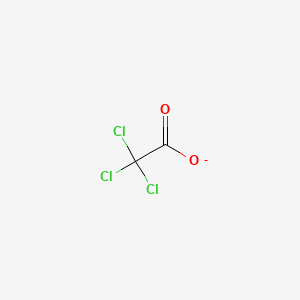

Trichloroacetic acid (TCA), also known as trichloroethanoic acid, is an analogue of acetic acid where the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . Salts and esters of trichloroacetic acid are called trichloroacetates .

Synthesis Analysis

Trichloroacetic acid was discovered by Jean-Baptiste Dumas in 1830 . It is prepared by the reaction of chlorine with acetic acid in the presence of a suitable catalyst such as red phosphorus . This reaction is known as Hell–Volhard–Zelinsky halogenation . Another route to trichloroacetic acid is the oxidation of trichloroacetaldehyde .Molecular Structure Analysis

The molecular formula of Trichloroacetic acid is C2HCl3O2 . The IUPAC Standard InChIKey is YNJBWRMUSHSURL-UHFFFAOYSA-N . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

From a chemical ionisation point of view, trichloroacetic acid (TCA) is a much stronger acid than acetic acid because electronegative chlorine atoms remove electron density from the carboxyl end of the molecule, producing a partial positive charge on the carboxyl ring .Physical And Chemical Properties Analysis

Trichloroacetic acid has a molecular weight of 163.38 g·mol−1 . It appears as a colorless to white, crystalline solid with a sharp, pungent odor . The density is 1.63 g/cm3 . The melting point is 57 to 58 °C and the boiling point is 196 to 197 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Metabolic Effects

- Dichloroacetate, closely related to trichloroacetate, has been shown to significantly reduce fasting hyperglycemia and produce marked decreases in plasma lactate and alanine in patients with diabetes mellitus or hyperlipoproteinemia. It also decreases plasma cholesterol and triglyceride levels while increasing plasma ketone-body concentrations (Stacpoole, Moore, & Kornhauser, 1978).

Interaction with Other Chemicals

- Trichloroacetic acid, as a metabolite of chloral hydrate, can significantly influence the pharmacokinetics of other substances such as warfarin, leading to increased concentrations of free plasma warfarin and a subsequent increase in its hypoprothrombinemic effect (Sellers & Koch-weser, 1970).

Toxicological Aspects

- Trichloroacetate (TCA) and dichloroacetate (DCA) exhibit hepatocarcinogenic properties in rodents when administered in drinking water. The study found that DCA produces more severe pathological effects in the liver compared to TCA in both rats and mice (Larson & Bull, 1992).

- TCA has been linked to increased formation of thiobarbituric acid-reactive substances (TBARS) in liver homogenates of rats and mice, indicating its potential role in eliciting a lipoperoxidative response (Larson & Bull, 1992).

Pharmacokinetic Modeling

- Research has developed a physiologically‐based pharmacokinetic model for trichloroethylene, considering enterohepatic recirculation of major metabolites including TCA. This model predicts the uptake, distribution, and elimination of trichloroethylene and its metabolites (Stenner, Merdink, Fisher, & Bull, 1998).

Impact on Serum Enzyme Levels

- Acute exposure to TCA can affect serum enzyme levels and erythrocyte carbonic anhydrase activity in rats. Significant increases in lactate dehydrogenase and creatine phosphokinase were observed following TCA exposure (Demir & Çelik, 2006).

Liver Effects

- TCA can influence liver peroxisomes and enzyme-altered foci, indicating its potential role in liver pathology. This study used a rat hepatic enzyme-altered foci bioassay to investigate the initiating and promoting effects of TCA (Parnell, Koller, Exon, & Arnzen, 1986).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJBWRMUSHSURL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl3O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162457 | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14357-05-2, 76-03-9 | |

| Record name | Trichloroacetate ion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14357-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11152 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetic acid, trichloro-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Chryseno[4,5-bcd]thiophene](/img/structure/B1195192.png)

![3,5-diamino-N-[2-[[3-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethylamino]-3-oxopropyl]-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1195203.png)

![[3-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-2-methylphenyl] hydrogen carbonate](/img/no-structure.png)